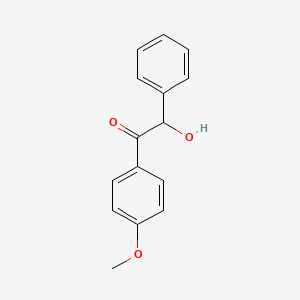
4-Methoxybenzoin
Cat. No. B1346898
Key on ui cas rn:
4254-17-5
M. Wt: 242.27 g/mol
InChI Key: PVSFIFPJPUEHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05071988
Procedure details


To a solution of KCN (5 g) in water (35 mL) is added 4-methoxybenzaldehyde (27.2 g, 0.2 mole), benzaldehyde (21.2 g, 0.2 mole) and 95% ethanol (70 mL). The mixture is refluxed under nitrogen for 4.5 hours and the ethanol removed in vacuo. Water (200 mL) is added to the residue and then distilled off at reduced pressure (to remove remaining unreacted bezaldehyde). The procedure is repeated twice and the residual water azeotroped with ethanol. The crude product (56.3 g, orange semi-solid) is purified by flash-chromatography (on silica Merck-60, preabsorbed in dichloromethane-ethyl acetate and eluted with hexane-ethyl acetate 8:2) to yield a light yellow solid (20.1 g, 41.5%), m.p. 99°-101° C.



Identifiers


|
REACTION_CXSMILES
|
[C-]#N.[K+].[CH3:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][CH:7]=1.[CH:14](=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(O)C>O>[CH3:4][O:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]([CH:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[OH:21])=[O:11])=[CH:8][CH:7]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
|
Name
|
|
|
Quantity
|
27.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
21.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed under nitrogen for 4.5 hours
|
|
Duration
|
4.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ethanol removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (200 mL) is added to the residue
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled off at reduced pressure (to remove remaining unreacted bezaldehyde)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residual water azeotroped with ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product (56.3 g, orange semi-solid) is purified by flash-chromatography (on silica Merck-60, preabsorbed in dichloromethane-ethyl acetate and eluted with hexane-ethyl acetate 8:2)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)C(=O)C(O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.1 g | |
| YIELD: PERCENTYIELD | 41.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 41.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

